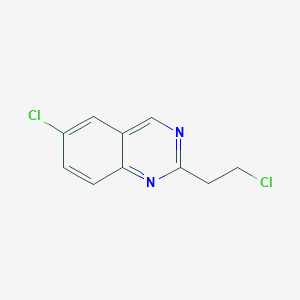
6-Chloro-2-(2-chloroethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(2-chloroethyl)quinazoline is a chemical compound with the molecular formula C10H8Cl2N2 It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-chloroethyl)quinazoline typically involves the reaction of 2-chloroethylamine with 6-chloroquinazoline. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloroethylamine and 6-chloroquinazoline.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-chloroethyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, while oxidation reactions may produce quinazoline N-oxides.
Scientific Research Applications
6-Chloro-2-(2-chloroethyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a precursor to various pharmacologically active molecules. Quinazoline derivatives have shown promise in treating cancer, bacterial infections, and inflammatory diseases.
Biological Research: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-chloroethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The quinazoline core can also interact with various biological pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(chloromethyl)quinazoline: This compound has a similar structure but with a chloromethyl group instead of a chloroethyl group.
2-Chloro-6-(2-chloroethyl)pyrimidine: This compound has a pyrimidine ring instead of a quinazoline ring but shares the chloroethyl substituent.
6-Chloro-2-(2-bromoethyl)quinazoline: This compound has a bromoethyl group instead of a chloroethyl group.
Uniqueness
6-Chloro-2-(2-chloroethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chloroethyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activity makes it a compound of interest in medicinal chemistry research.
Properties
Molecular Formula |
C10H8Cl2N2 |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
6-chloro-2-(2-chloroethyl)quinazoline |
InChI |
InChI=1S/C10H8Cl2N2/c11-4-3-10-13-6-7-5-8(12)1-2-9(7)14-10/h1-2,5-6H,3-4H2 |
InChI Key |
QUYLKXZQCUHVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



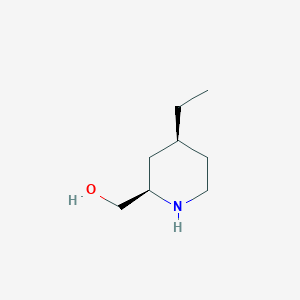
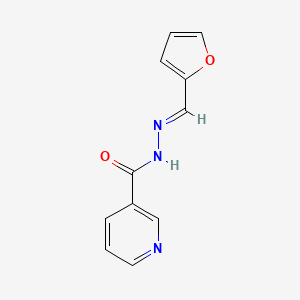

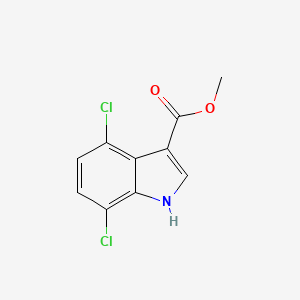

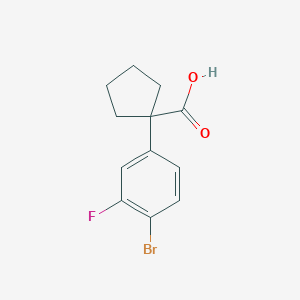


![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)


![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)

